molecular formula C13H19N3O2S2 B7039460 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide

Cat. No.: B7039460
M. Wt: 313.4 g/mol
InChI Key: SGUJJNQCZUNBSA-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with dimethyl groups, an ethyl group, and a pyrazole ring with a sulfonamide functional group

Properties

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S2/c1-5-16-13(6-7-14-16)20(17,18)15-10(3)12-8-9(2)19-11(12)4/h6-8,10,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUJJNQCZUNBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)S(=O)(=O)NC(C)C2=C(SC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide typically involves multi-step organic reactions. One common route includes:

    Formation of the thiophene ring: Starting with a thiophene precursor, the 2,5-dimethyl substitution is achieved through Friedel-Crafts alkylation.

    Attachment of the ethyl group: The ethyl group is introduced via a Grignard reaction or alkylation.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazine and a 1,3-diketone.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and pyrazole derivatives.

Scientific Research Applications

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Material Science: Used in the development of organic semiconductors and conductive polymers.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.

    1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.

Uniqueness

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide is unique due to its combination of a thiophene ring with a pyrazole and sulfonamide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

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